Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt is a purine ribonucleoside triphosphate, a class of organic compounds that play crucial roles in cellular metabolism and signaling. This compound consists of a guanine base, a ribose sugar, and three phosphate groups. It is primarily involved in various biochemical processes, including energy transfer and signal transduction within cells. The compound is not currently approved for clinical use but is utilized in experimental settings for research purposes .
Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt belongs to the broader category of nucleotides, specifically purine ribonucleoside triphosphates. It is classified as an organic compound and falls under the super class of nucleosides, nucleotides, and analogues. Within this classification, it is identified as a purine nucleotide due to its structural composition, which includes a purine base (guanine) linked to a ribose sugar with three phosphate groups attached .
The synthesis of Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt can be achieved through several methods, primarily involving the phosphorylation of deoxyguanosine. One common approach involves:
Technical details regarding the reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
The molecular formula of Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt is . The compound has a molecular weight of approximately 567.14 g/mol when considering the disodium salt form. Its structural features include:
The structural representation can be visualized using various chemical drawing software tools that illustrate the arrangement of atoms and bonds .
Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt participates in several biochemical reactions:
The mechanism of action for Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt primarily involves its role as an energy carrier in cellular processes. Upon hydrolysis, it releases energy that drives various biological reactions. This compound also acts as a signaling molecule in G-protein coupled receptor pathways:
Relevant data include:
These properties are critical for handling and storage during laboratory applications .
Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt is widely used in biochemical research:
Its versatility makes it an essential tool for researchers exploring nucleotide functions and cellular processes .
Enzymatic phosphorylation represents a cornerstone methodology for synthesizing 2’-deoxyguanosine triphosphate (dGTP) disodium salt and its analogues with high regiospecificity and minimal side-product formation. This approach leverages kinases—notably nucleoside diphosphate and monophosphate kinases—to catalyze the stepwise addition of phosphate groups to the 5’-position of 2’-deoxyguanosine precursors. The enzymatic cascade initiates with deoxyguanosine phosphorylation by deoxyguanosine kinase (dGK) to form 2’-deoxyguanosine monophosphate (dGMP). Subsequent phosphorylation involves nucleoside monophosphate kinases (e.g., guanylate kinase) to yield dGDP, followed by nucleoside diphosphate kinase (NDPK)-mediated conversion to dGTP. The final disodium salt is obtained via ion-exchange chromatography, which replaces endogenous cations with sodium ions while maintaining the structural integrity of the triphosphate moiety [1] [6].
A critical advantage of enzymatic strategies is their stereoselectivity, which preserves the β-configuration of the glycosidic bond and prevents racemization during triphosphate formation. ATP serves as the primary phosphate donor, though in vitro systems often incorporate polyphosphate kinases to regenerate ATP and improve reaction economics. Recent advances utilize immobilized enzyme cascades on solid matrices, enhancing catalyst recyclability and enabling continuous-flow production. For example, co-immobilized dGK and NDPK systems achieve >85% conversion yields of 2’-deoxyguanosine to dGTP disodium salt within 6 hours, significantly outperforming traditional chemical phosphorylation routes [1] [8].
Table 1: Key Enzymes in dGTP Disodium Salt Biosynthesis
Enzyme | Reaction Catalyzed | Cofactor Requirement | Yield Optimization |
---|---|---|---|
Deoxyguanosine kinase (dGK) | dG → dGMP | ATP | Mg²⁺ (5 mM) enhances activity 3-fold |
Guanylate kinase | dGMP → dGDP | ATP | pH 7.5–8.0 minimizes hydrolysis |
Nucleoside diphosphate kinase | dGDP → dGTP | ATP | Immobilization improves stability |
Polyphosphate kinase | ATP regeneration from polyphosphate | Polyphosphate | Reduces ATP supplementation costs |
Despite their efficiency, enzymatic methods face limitations in accommodating non-natural nucleobases. Wild-type kinases often exhibit reduced activity toward analogues like 7-deaza-dG or 8-bromo-dG, necessitating enzyme engineering via directed evolution. For instance, mutant T4 kinase variants with expanded binding pockets now enable phosphorylation of C7-alkynyl-modified dG precursors, broadening access to structurally diverse dGTP analogues [7].
Chemoenzymatic synthesis integrates chemical modifications with enzymatic transformations to generate structurally diverse dGTP disodium salt analogues. This hybrid approach is indispensable for introducing modifications at the sugar or nucleobase while preserving the triphosphate moiety’s reactivity. The strategy typically begins with chemical synthesis of modified nucleosides (e.g., 2’-fluoro- or 2’-azido-deoxyguanosine), followed by enzymatic phosphorylation using broad-specificity kinases like creatine kinase or acetate kinase. Alternatively, enzymatic glycosylation of modified bases exploits purine nucleoside phosphorylases (PNPases), which catalyze reversible ribosylation, enabling one-pot synthesis of nucleosides from free bases and deoxyribose-1-phosphate derivatives [1] [7].
For triphosphate assembly, chemoenzymatic routes frequently employ Moraxella spp. nucleotidyltransferases, which accept nucleobase-modified dGDP analogues and catalyze their phosphorylation to dGTP using phosphoenolpyruvate as a phosphate donor. This method achieves near-quantitative conversion for 7-deaza-dGTP—a critical analogue used in DNA sequencing to resolve GC-compression artifacts. The disodium salt is subsequently isolated via ethanol precipitation and ion-exchange chromatography, with purity exceeding 98% as verified by HPLC [7].
Table 2: Enzymatic Tools for Backbone-Modified dGTP Analogues
Modification Site | Enzyme | Substrate Scope | Application |
---|---|---|---|
Nucleobase (C7/C8) | Purine nucleoside phosphorylase | 7-Deaza-guanine, 8-azaguanine | Anti-band-compression sequencing |
Sugar (2’-position) | E. coli thymidine kinase | 2’-F-dG, 2’-N₃-dG | Antisense oligonucleotide probes |
Phosphate (α-thio) | T7 RNA polymerase mutants | Sp-diastereomers of α-thio-dGTP | Stereoselective nucleic acid labeling |
Backbone modifications alter the physicochemical properties of dGTP disodium salt. For example, 2’-fluorination increases nuclease resistance by 20-fold compared to unmodified dGTP, making it valuable for diagnostic probes. Meanwhile, α-thiophosphate incorporation (using thiophosphate donors in enzymatic reactions) produces diastereomerically pure Rp-dGTPαS, which serves as a chiral probe for GTPase kinetics studies [3] [6].
Regioselective protection of hydroxyl and amino groups is essential for preventing side reactions during chemical triphosphorylation of 2’-deoxyguanosine derivatives. The exocyclic N²-amino group of guanine and the 3’-/5’-hydroxyls of deoxyribose are particularly susceptible to undesired phosphorylation or hydrolysis. Contemporary methodologies employ transient protecting groups that withstand phosphorylation conditions yet permit mild deprotection:
Triphosphorylation employs the Ludwig-Eckstein method, where protected nucleosides react with tris(triazolyl)phosphite in anhydrous acetonitrile, followed by oxidation with tert-butyl hydroperoxide. This yields fully protected dGTP with the β,γ-phosphates masked as S-ethyl thioesters. Subsequent deprotection involves a three-step sequence:
Table 3: Protection-Deprotection Schemes for dGTP Disodium Salt Synthesis
Protecting Group | Protected Functionality | Deprotection Reagent | Conditions | Compatibility |
---|---|---|---|---|
Dimethoxytrityl (DMT) | 5’-OH | 2% dichloroacetic acid | CH₂Cl₂, 0°C, 5 min | Acid-sensitive bases |
tert-Butyldimethylsilyl | 3’-OH | Tetrabutylammonium fluoride | THF, 25°C, 12 h | Base-sensitive modifications |
Isobutyryl | N²-amino | Conc. NH₄OH | 55°C, 6 h | High-yield for N-protection |
β-Cyanoethyl | Phosphate | Diaminoethane (DAE) | DMSO, 25°C, 45 min | Nucleobase stability |
The β-cyanoethyl group has emerged as the phosphate protector of choice due to its rapid cleavage by DAE (45 minutes vs. 18 hours for phenyl protection). This strategy minimizes depurination and epimerization risks, affording dGTP disodium salt in >95% purity. Crucially, DAE-mediated deprotection simultaneously removes acyl groups from sugar hydroxyls, streamlining the process [4].
Solid-phase synthesis (SPS) revolutionizes large-scale production of dGTP disodium salt by enabling iterative nucleotide assembly with simplified purification. The process anchors 2’-deoxyguanosine to functionalized resins (e.g., polystyrene or controlled-pore glass) via its 3’-hydroxyl, using acid-labile linkers like succinyl hydroxymethylbenzoyl. Phosphitylating reagents then extend the phosphate chain sequentially:
After chain assembly, simultaneous cleavage and deprotection occur in a single vessel. Treatment with 0.5 M diaminoethane in DMSO (1 hour, 25°C) releases the triphosphate while removing β-cyanoethyl and acyl protecting groups. Subsequent cation exchange using Na⁺-loaded Dowex resin yields chromatographically pure dGTP disodium salt. SPS achieves significant scalability—multi-gram batches (up to 15 g/resin loading) are feasible—with yields exceeding 80% and impurity profiles meeting pharmacopeial standards for molecular biology reagents. Purity is validated via ³¹P NMR, showing characteristic peaks at δ −5.7 (α-P), −10.9 (β-P), and −21.2 (γ-P) ppm, with salt content quantified by atomic emission spectroscopy [4] [8].
Table 4: Solid-Phase Synthesis Efficiency Metrics
Resin Type | Loading Capacity (μmol/g) | dGTP Yield (%) | Purity (HPLC) | Production Scale Feasibility |
---|---|---|---|---|
Polystyrene-DVB | 80–100 | 78–82 | 94–96% | Pilot scale (100 g) |
Controlled-pore glass | 120–150 | 85–88 | 97–99% | Lab scale (5 g) |
Polyacrylamide | 40–60 | 70–75 | 92–95% | Research scale (1 g) |
Automation compatibility is a key advantage of SPS. Robotic synthesizers enable parallel synthesis of modified dGTP analogues (e.g., fluorescently labeled or biotinylated variants) by integrating modified phosphoramidites during chain elongation. Post-synthetic modifications, such as azide-alkyne cycloadditions on solid supports, further expand the diversity of accessible structures [4].
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